tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the formyl and hydroxymethyl groups. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate to form the Boc-protected pyrrolidine. This intermediate is then subjected to formylation and hydroxymethylation reactions under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl or hydroxymethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: tert-Butyl 2-carboxyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Reduction: tert-Butyl 2-(hydroxymethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of chiral ligands and catalysts .
Biology
In biological research, this compound is used to study enzyme mechanisms and as a precursor for the synthesis of biologically active molecules. It is also used in the development of new pharmaceuticals .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a scaffold for the development of drugs targeting various diseases, including neurological disorders and cancer .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl and hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(hydroxymethyl)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-carboxyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of both formyl and hydroxymethyl groups on the pyrrolidine ring. This dual functionality allows for diverse chemical reactivity and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 2-formyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-4-5-11(12,7-13)8-14/h7,14H,4-6,8H2,1-3H3 |
InChI Key |
XSQMTVOFIVAFAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CO)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.